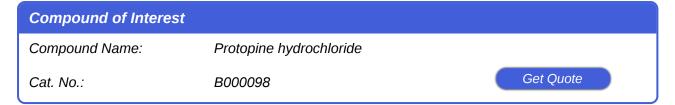


Protopine hydrochloride chemical structure and properties

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Protopine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protopine is a benzylisoquinoline alkaloid found in various plant species, most notably in the Papaveraceae (poppy) and Fumariaceae families. As a hydrochloride salt, its solubility and stability are enhanced, making it more suitable for research and potential therapeutic applications. Protopine has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **protopine hydrochloride**, with a focus on its mechanisms of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Protopine hydrochloride is the salt form of the isoquinoline alkaloid protopine. The addition of hydrochloric acid improves its solubility in aqueous solutions.

Chemical Structure:

Chemical structure of protopine



Table 1: Physicochemical Properties of Protopine and Protopine Hydrochloride

Property	Protopine	Protopine Hydrochloride	Reference(s)
Molecular Formula	C20H19NO5	C20H20CINO5	[1][2]
Molecular Weight	353.37 g/mol	389.83 g/mol	[1][2]
CAS Number	130-86-9	6164-47-2	[1][2]
IUPAC Name	15-methyl-7,9,19,21- tetraoxa-15- azapentacyclo[15.7.0. 0 ⁴ ,1 ² .0 ⁶ ,1 ⁰ .01 ⁸ ,2 ²]tetraco sa- 1(17),4,6(10),11,18(22),23-hexaen-3-one	15-methyl-7,9,19,21- tetraoxa-15- azapentacyclo[15.7.0. 0 ⁴ , ¹² .0 ⁶ , ¹⁰ .0 ¹⁸ , ²²]tetraco sa- 1(17),4,6(10),11,18(22),23-hexaen-3-one; hydrochloride	[3]
Appearance	White crystals	Solid powder	[4][5]
Melting Point	208 °C	Not specified	[5]
Solubility	Practically insoluble in water; Soluble in chloroform (1:15)	Soluble in alcohol; Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5][6]
pKa (protopine base)	4.95 (estimated)	Not applicable	[7]

Biological and Pharmacological Properties

Protopine hydrochloride exhibits a wide range of biological activities, making it a subject of interest for drug development.

Table 2: Summary of Key Biological Activities and Quantitative Data



Activity	Target/Assay	IC50/EC50/Other Quantitative Data	Reference(s)
Anti-inflammatory	Inhibition of iNOS and COX-2 expression in LPS-stimulated BV2 cells	-	[2]
Anti-cancer	Inhibition of cell viability in HL-60, A- 549, and MCF-7 cancer cell lines	IC ₅₀ : 6.68 μM (HL-60), 20.47 μM (A-549), 22.59 μM (MCF-7)	[8]
Acetylcholinesterase Inhibition	In vitro enzyme assay	IC50 = 69.81 μM	[9]
Calcium Channel Blockade	General activity	Not specified	[6]
Antiplatelet Aggregation	Inhibition of platelet aggregation induced by various agonists	IC ₅₀ (μM): AA (12 ± 2), ADP (9 ± 2), Collagen (16 ± 2), PAF (11 ± 1)	[10]
Serotonin Transporter (SERT) Inhibition	Uptake assay in S6 cells	IC ₅₀ = 0.94 μM	[11]
Noradrenaline Transporter (NET) Inhibition	Uptake assay in N1 cells	IC50 = 19.5 μM	[11]

Table 3: Pharmacokinetic and Toxicological Data



Parameter	Value	Species	Reference(s)
Oral LD50	313.10 mg/kg	Mouse	[7]
Intraperitoneal LD50	102 mg/kg	Not specified	[1]
T ₁ / ₂ α (intravenous)	0.05 h	Rat	[3]
$T_1/2$ β (intravenous)	1.85 h	Rat	[3]
Clearance (CL) (intravenous)	6.41 L/h	Rat	[3]
Volume of Distribution (Vd) (intravenous)	17.27 L	Rat	[3]

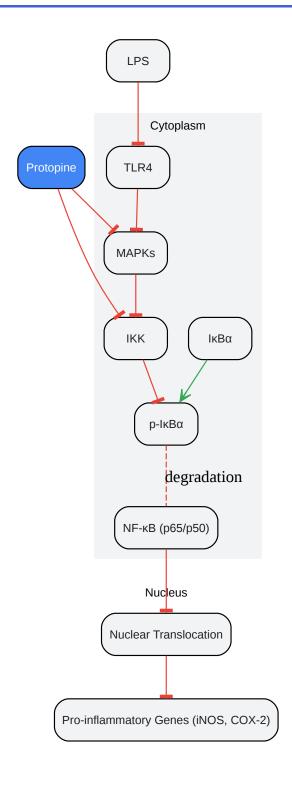
Mechanisms of Action and Signaling Pathways

Protopine hydrochloride exerts its effects through the modulation of several key signaling pathways.

Anti-inflammatory Effects via MAPK/NF-kB Pathway Inhibition

Protopine has been shown to attenuate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] [12] In lipopolysaccharide (LPS)-stimulated cells, protopine suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[12] This, in turn, downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]





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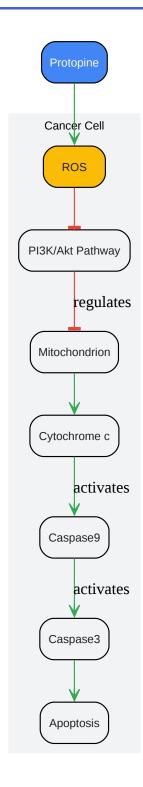
Caption: Protopine's inhibition of the MAPK/NF-kB signaling pathway.



Anti-cancer Effects via ROS/PI3K/Akt Pathway and Apoptosis Induction

Protopine has demonstrated significant anti-cancer activity in various cancer cell lines. One of the key mechanisms is the induction of apoptosis through the intrinsic pathway. Protopine treatment leads to an accumulation of intracellular Reactive Oxygen Species (ROS), which in turn inhibits the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13] This inhibition, coupled with the activation of caspase-9 and caspase-3, and the release of cytochrome c from the mitochondria, culminates in apoptotic cell death.[1][13]





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Caption: Protopine-induced apoptosis via ROS and PI3K/Akt inhibition.

Experimental Protocols



This section provides an overview of key experimental methodologies used to characterize the biological activities of **protopine hydrochloride**. Note: These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **protopine hydrochloride** on cancer cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
- Methodology Summary:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of protopine hydrochloride for a specified duration (e.g., 24, 48, 72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours.
 - Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
 - Calculate the percentage of cell viability relative to an untreated control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is employed to detect changes in the expression and phosphorylation status of proteins within signaling cascades.

 Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.



- Methodology Summary for NF-kB Activation:
 - Treat cells with protopine hydrochloride with or without an inflammatory stimulus (e.g., LPS).
 - Lyse the cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - \circ Incubate the membrane with primary antibodies against total and phosphorylated forms of IkB α and p65.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the
 plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated
 Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells
 with compromised membranes (late apoptotic or necrotic cells).
- Methodology Summary:
 - Treat cells with **protopine hydrochloride** for the desired time.
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.



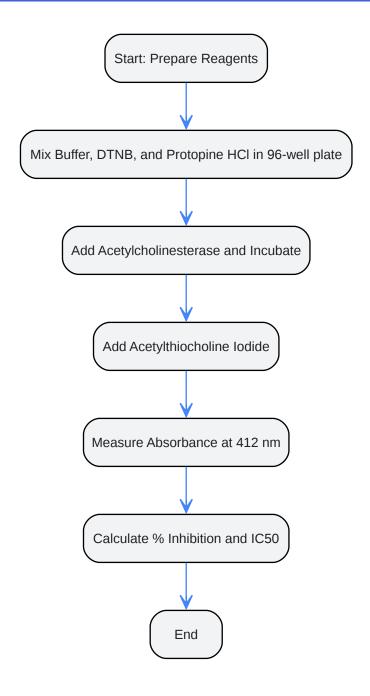
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory effect of protopine on acetylcholinesterase activity.[9]

- Principle: Based on Ellman's method, acetylthiocholine is hydrolyzed by acetylcholinesterase
 to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a
 yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to
 the enzyme activity.
- Methodology Summary:
 - Prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound (protopine hydrochloride) at various concentrations in a 96-well plate.
 - Add acetylcholinesterase to each well and incubate.
 - Initiate the reaction by adding the substrate, acetylthiocholine iodide.
 - Measure the increase in absorbance at 412 nm over time using a microplate reader.
 - Calculate the percentage of inhibition and determine the IC₅₀ value.





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Caption: Experimental workflow for Acetylcholinesterase Inhibition Assay.

Conclusion

Protopine hydrochloride is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation and cancer, such as the MAPK/NF-κB and PI3K/Akt pathways, underscores its therapeutic potential. Further research, including more detailed mechanistic studies and preclinical in vivo



evaluations, is warranted to fully elucidate its efficacy and safety for potential clinical applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of **protopine hydrochloride**.

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